[(2-Bromo-5-chlorophenyl)methyl](2-methoxyethyl)amine
Description
(2-Bromo-5-chlorophenyl)methylamine is a secondary amine featuring a 2-bromo-5-chlorophenylmethyl group attached to a 2-methoxyethylamine moiety. The compound’s structure combines halogenated aromatic substituents (Br and Cl) with a polar 2-methoxyethyl group, suggesting a balance between lipophilicity and solubility. Such characteristics are critical in drug design, where halogen atoms often enhance binding affinity, and ether linkages improve pharmacokinetics .
Properties
Molecular Formula |
C10H13BrClNO |
|---|---|
Molecular Weight |
278.57 g/mol |
IUPAC Name |
N-[(2-bromo-5-chlorophenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H13BrClNO/c1-14-5-4-13-7-8-6-9(12)2-3-10(8)11/h2-3,6,13H,4-5,7H2,1H3 |
InChI Key |
BYRJORDNVAQEKU-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=C(C=CC(=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves the following steps:
Bromination and Chlorination: The starting material, phenylmethanol, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 2 and 5 positions, respectively.
Formation of the Methoxyethylamine Group: The brominated and chlorinated phenylmethanol is then reacted with 2-methoxyethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylmethanes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-Bromo-5-chlorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool compound in biological studies to investigate the effects of bromine and chlorine substitution on biological activity.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity, leading to various biological effects. The methoxyethylamine group can also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
a. (2-Bromo-5-methoxyphenyl)methylamine ()
- Molecular Formula: C₉H₁₂BrNO
- Molecular Weight : 230.10 g/mol
- Key Properties: XLogP: 2 (moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 1/2 Polar Surface Area: 21.3 Ų
Comparison: Replacing the methoxy group (OCH₃) in this analog with chlorine (Cl) in the target compound increases molecular weight (estimated ~277.35 g/mol for C₁₀H₁₂BrClNO) and alters electronic properties.
b. [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid ()
- Molecular Formula : C₁₆H₁₈BO₄
- Biological Activity : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM.
Comparison :
The target compound lacks the boronic acid group, which is critical for HDAC inhibition in this analog. However, the shared 2-methoxyethyl group may enhance water solubility, while bromo and chloro substituents could improve target specificity through hydrophobic interactions .
c. N,N-Bis(2-methoxyethyl)acrylamide ()
- Key Feature : Contains two 2-methoxyethyl groups.
- Synthetic Route : Prepared via reaction of acryloyl chloride with 2-methoxyethylamine.
Comparison :
The presence of dual 2-methoxyethyl groups in this compound increases hydrophilicity compared to the target’s single 2-methoxyethyl substituent. This highlights how multiple ether linkages can optimize solubility for polymeric applications .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | XLogP | H-Bond Donors | H-Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| Target Compound* | ~277.35 | ~2.5 | 1 | 3 | ~29.5 |
| (2-Bromo-5-methoxyphenyl)methylamine | 230.10 | 2 | 1 | 2 | 21.3 |
| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | 285.13 | N/A | 2 | 4 | 67.6 |
*Estimated based on structural analogs.
Key Observations :
- The target’s higher molecular weight and chlorine substituent likely increase lipophilicity (XLogP ~2.5) compared to the methoxy analog (XLogP 2).
- The boronic acid derivative’s larger polar surface area (67.6 Ų) underscores its enhanced solubility, a trait absent in the target compound .
Biological Activity
(2-Bromo-5-chlorophenyl)methylamine is an organic compound characterized by its unique halogenated phenyl ring and a methoxyethyl amine side chain. This structure suggests potential biological activity, particularly in medicinal chemistry, where such compounds are often investigated for therapeutic applications.
Chemical Structure and Properties
The molecular formula of (2-Bromo-5-chlorophenyl)methylamine is . The presence of bromine and chlorine atoms on the phenyl ring can influence the compound's reactivity and biological interactions, making it a subject of interest in various studies.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The halogens can participate in halogen bonding, while the amine group can form hydrogen bonds with biological macromolecules such as proteins and nucleic acids. These interactions may modulate enzyme activity or receptor function, leading to various biological effects.
Biological Activities
Research indicates that (2-Bromo-5-chlorophenyl)methylamine may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds have shown effectiveness against a range of bacterial strains, indicating potential as antimicrobial agents.
- Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be relevant in the development of drugs targeting specific metabolic pathways.
Research Findings and Case Studies
-
Antimicrobial Studies :
- A study conducted on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Anticancer Research :
- In vitro assays revealed that derivatives of (2-Bromo-5-chlorophenyl)methylamine exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer. The mechanism involved the activation of apoptotic pathways, suggesting its potential for further development as an anticancer agent .
- Enzyme Interaction :
Comparative Analysis with Similar Compounds
To better understand the unique properties of (2-Bromo-5-chlorophenyl)methylamine, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2-Bromo-4-fluorophenyl)methylamine | Bromine at position 2, fluorine at position 4 | Fluorine's electronegativity may alter reactivity |
| (2-Chloro-4-bromophenyl)methylamine | Chlorine at position 2, bromine at position 4 | Different halogen positioning affects biological activity |
| (2-Bromo-4-iodophenyl)methylamine | Bromine at position 2, iodine at position 4 | Iodine's larger size influences steric interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
